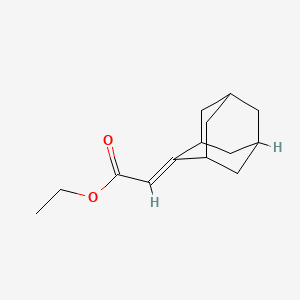

ethyl 2-(adamantan-2-ylidene)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(adamantan-2-ylidene)acetate is a chemical compound with the molecular formula C14H20O2. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure and stability. This compound is characterized by the presence of an ethyl ester group and an adamantylidene moiety, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(adamantan-2-ylidene)acetate typically involves the reaction of adamantanone with ethyl diazoacetate in the presence of a catalyst. This reaction proceeds through a cyclopropanation mechanism, followed by ring opening to yield the desired product . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(adamantan-2-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Adamantanone derivatives and carboxylic acids.

Reduction: Adamantylidene alcohols.

Substitution: Various substituted adamantane derivatives.

Applications De Recherche Scientifique

Based on the search results, the compound "ethyl 2-(adamantan-2-ylidene)acetate" is mentioned in the context of synthesizing novel compounds with potential inhibitory activities . Here's a summary of its applications based on the provided research:

Antiestrogens for Breast Cancer Treatment

- Adamantyl Antiestrogens: Adamantyl derivatives are explored as alternatives to acrylic acid side chains in antiestrogens for treating breast cancers . A simple adamantyl ligand core facilitates the rapid synthesis of acrylate ketone, ester, and amide analogs .

- High Affinity Estrogen Receptor Ligands: These compounds act as high-affinity estrogen receptor-alpha (ERα) ligands and display varying efficacies and potencies as antiproliferative and ERα-downregulating agents .

- Structure-Activity Relationship: Minor structural changes lead to significant differences in activity, with antiproliferative and ERα-downregulating efficacies generally paralleling one another .

- Polar Group Affinities: Compounds with polar groups in the side chain exhibit particularly high affinities, with secondary carboxamides demonstrating the best cellular activities . The 3-hydroxypropylamide shows similar efficacy to fulvestrant in suppressing cell proliferation and gene expression .

Carbonic Anhydrase II Inhibition

- Imino-thiazolidinones: Novel 3-ethylaniline hybrid imino-thiazolidinones were synthesized and characterized, showing potential as inhibitors of carbonic anhydrase II .

- Pharmacophore Model: One compound, 6e , produced the best pharmacophore model compared to standard brinzolamide and may serve as a potential lead for future synthesis .

- Ethyl (Z)-2-((Z)-3-((3s, 5s, 7s)-adamantan-1-yl)-2-((2-methylbenzoyl) imino)-4-oxothiazolidin-5-ylidene) acetate (6f) and its derivatives (6a–j): These were synthesized to extend the applicability of imino-thiazolidinones to carbonic anhydrase II inhibition .

Elastase Inhibition

- Adamantyl-iminothiazolidinone Hybrids: Novel ethyl 3-adamantanyl-2-((2-methyl benzoyl)imino)-4-oxothiazolidin-5-ylidene acetates (5a–j ) were synthesized for appraisal of elastase inhibition assay .

Synthesis of Bioactive Compounds

- Preparation of Key Intermediates: Adamantane-1-carboxylic acid is used to prepare compounds via esterification with methanol to yield methyl ester B , which is then reacted with hydrazine hydrate to produce adamantane-1-carbohydrazide C .

- Reaction with Isothiocyanates: Adamantane-1-carbohydrazide C reacts with t-butyl isothiocyanate or cyclohexyl isothiocyanate to yield target compounds 1 and 2 .

Other potential applications

Mécanisme D'action

The mechanism of action of ethyl 2-(adamantan-2-ylidene)acetate involves its interaction with specific molecular targets. The adamantylidene moiety can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-adamantylidene)butyronitrile: Similar in structure but contains a nitrile group instead of an ester.

Adamantanone derivatives: Compounds with similar adamantane core but different functional groups.

Ethyl adamantane-2-carboxylate: Contains a carboxylate group instead of an adamantylidene moiety.

Uniqueness

Ethyl 2-(adamantan-2-ylidene)acetate is unique due to its combination of the adamantylidene moiety and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Activité Biologique

Ethyl 2-(adamantan-2-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an adamantane moiety, which enhances its lipophilicity and ability to interact with biological membranes. The ester functional group allows for hydrolysis, potentially releasing active metabolites that exert biological effects. This compound is often synthesized through reactions involving adamantane derivatives, showcasing its versatility in organic synthesis .

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Enzyme Modulation : The adamantylidene moiety can fit into hydrophobic pockets of enzymes or receptors, modulating their activity. This interaction is crucial for its antiviral and anticancer effects .

- Membrane Interaction : The compound's lipophilicity enables it to interact with lipid membranes, affecting membrane-bound proteins and influencing cellular signaling pathways .

Biological Activities

This compound has been studied for several biological activities:

- Antiviral Activity : Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. This compound may share similar mechanisms of action due to its structural characteristics .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity, making it a candidate for further development in treating bacterial infections .

- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Case Study: Anticancer Activity

A notable study explored the antiproliferative effects of this compound on breast cancer cells. The compound exhibited a significant reduction in cell viability at concentrations as low as IC50=0.66μM, indicating strong potential as an anticancer agent .

Comparison with Similar Compounds

This compound can be compared with other adamantane derivatives to highlight its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,3-Dehydroadamantane | High reactivity | Used extensively in organic synthesis. |

| N’-(adamantan-2-ylidene)benzohydrazide | Antibacterial | Exhibits potent antibacterial activity. |

| Adamantan-2-ylideneacetic acid | Functionalized derivatives | Used in various synthetic applications. |

Propriétés

IUPAC Name |

ethyl 2-(2-adamantylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-16-14(15)8-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNAFECGMVREFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.